[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone
Overview
Description
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a piperidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s effects are mediated through various pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-(hydroxymethyl)triazol-1-yl]piperidine: Shares the triazole and piperidine rings but lacks the pyrazole ring.
[5-phenyl-1H-pyrazol-4-yl]methanone: Contains the pyrazole ring but lacks the triazole and piperidine rings.
Uniqueness
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone is unique due to its combination of three distinct ring systems, providing a versatile scaffold for various chemical modifications and applications. This structural complexity allows for a wide range of interactions and functionalities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-12-14-11-24(22-20-14)15-6-8-23(9-7-15)18(26)16-10-19-21-17(16)13-4-2-1-3-5-13/h1-5,10-11,15,25H,6-9,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMLOUUNSRKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CO)C(=O)C3=C(NN=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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